2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
Description
2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane is a cyclic siloxane derivative characterized by a pentasilecane backbone (five silicon atoms) interspersed with five oxygen atoms, forming a 10-membered ring. The structure is substituted with eight methyl groups at positions 2,4,6,8 and two phenyl groups at position 10. This compound belongs to the broader class of organosiloxanes, which are widely studied for their thermal stability, hydrophobicity, and applications in polymers, lubricants, and coatings.
Properties
CAS No. |
51134-26-0 |
|---|---|
Molecular Formula |
C20H34O5Si5 |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8-octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C20H34O5Si5/c1-26(2)21-27(3,4)23-29(7,8)25-30(24-28(5,6)22-26,19-15-11-9-12-16-19)20-17-13-10-14-18-20/h9-18H,1-8H3 |
InChI Key |
ACSWDSBPIVEOFN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane typically involves the hydrolysis and condensation of organosilicon precursors. One common method includes the hydrolysis of dimethyldichlorosilane followed by condensation in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and waste, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the compound into different siloxane derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles can modify the silicon atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various siloxane derivatives, which can be further functionalized for specific applications in materials science and chemistry.
Scientific Research Applications
2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials, including polymers and coatings.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance lubricants, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable complexes with other molecules, facilitating its use in catalysis and material science. The presence of phenyl groups enhances its hydrophobicity, making it suitable for applications requiring water resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related cyclic siloxanes, focusing on substituent patterns, physicochemical properties, and functional implications.
Structural Analogues
2.1.1 Decamethylcyclopentasiloxane (D5; CAS 541-02-6)
- Formula : C10H30O5Si5.
- Key Properties : High volatility, low viscosity, and hydrophobicity due to fully methylated structure. Widely used in personal care products as an emollient .
2.1.2 Dodecamethylcyclohexasiloxane (D6; CAS 540-97-6)
- Structure : 12-membered cyclic siloxane with 12 methyl groups.
- Formula : C12H36O6Si6.
- Key Properties : Higher molecular weight and boiling point than D5, with reduced volatility. Common in industrial lubricants and dielectric fluids .
2.1.3 Target Compound: 2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-pentaoxapentasilecane
- Structure : Combines methyl and phenyl substituents on a 10-membered siloxane ring.
- Formula : C26H38O5Si5.
- Key Properties: Molecular Weight: Higher than D5 and D6 due to phenyl groups. Solubility: Reduced hydrophobicity compared to fully methylated analogs due to phenyl polarity.
Physicochemical Property Comparison
| Property | D5 | D6 | Target Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | 370.77 | 444.93 | ~662.2 (estimated) |
| Boiling Point (°C) | 210–212 | 245–250 | Likely >300 (inferred) |
| Vapor Pressure (25°C) | 33.1 Pa | 1.33 Pa | Expected lower than D5/D6 |
| Hydrophobicity (Log P) | 8.1 | 10.2 | Moderate (phenyl influence) |
| Applications | Cosmetics, textiles | Industrial fluids | Specialty polymers, coatings |
Notes:
- Data for D5 and D6 are experimentally validated .
- Target compound properties are inferred based on structural analogs and substituent effects (e.g., phenyl groups increase molecular weight and thermal resistance).
Functional Differences
- Reactivity : The phenyl groups in the target compound may participate in π-π interactions, enabling applications in supramolecular chemistry or as crosslinking agents in silicones.
- Environmental Impact : Unlike D5/D6, which exhibit bioaccumulation concerns, the bulkier phenyl substituents may reduce environmental mobility.
- Synthetic Complexity : Introducing phenyl groups requires specialized synthesis (e.g., hydrosilylation), increasing production costs compared to D5/D6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
